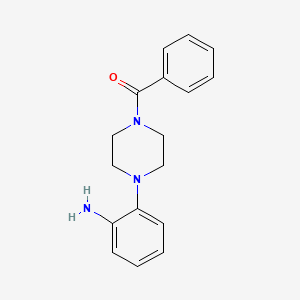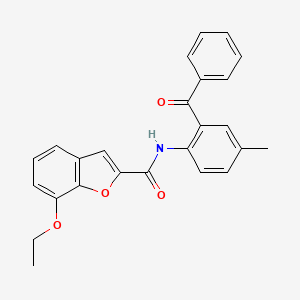
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C8H14F2O2 It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol typically involves the fluorination of a cyclohexanol derivative. One common method is the reaction of 4,4-difluorocyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanoic acid.
Reduction: Formation of 4,4-difluoro-1-(methoxymethyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluorocyclohexanol: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
4,4-Difluoro-1-(methyl)cyclohexan-1-ol:
Uniqueness
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is unique due to the combination of fluorine atoms and a methoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These features make it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
4,4-difluoro-1-(methoxymethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-12-6-7(11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJWDRCINRYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(CC1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)


![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)
![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)
![4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2890333.png)

